molecular formula C19H13Cl2N3OS B5053820 3-[(2,5-dichlorophenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile

3-[(2,5-dichlorophenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile

Cat. No. B5053820
M. Wt: 402.3 g/mol
InChI Key: VRAAFAUKRPPVMJ-RAXLEYEMSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It may include studying its reactivity with various reagents, its behavior under different conditions, and the mechanisms of its reactions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .

Mechanism of Action

If the compound is biologically active, studies may be conducted to determine its mechanism of action. This could involve studying its interactions with biological macromolecules, its effects on cellular processes, and its pharmacokinetics .

Safety and Hazards

This involves studying the compound’s toxicity, potential for causing irritation or sensitization, environmental impact, and precautions that should be taken while handling it .

Future Directions

This could involve suggesting further studies that could be conducted to better understand the compound’s properties or potential uses. It could also involve proposing modifications to the compound’s structure to enhance its properties .

properties

IUPAC Name

(Z)-3-(2,5-dichloroanilino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3OS/c1-25-15-4-2-3-12(7-15)18-11-26-19(24-18)13(9-22)10-23-17-8-14(20)5-6-16(17)21/h2-8,10-11,23H,1H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAAFAUKRPPVMJ-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\NC3=C(C=CC(=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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